1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide
Overview
Description
This compound is a derivative of pyrimidine and piperidine . It has been found in various scientific literature, including a study on the discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H14ClN3O2/c1-7-13-9 (12)6-10 (14-7)15-4-2-8 (3-5-15)11 (16)17/h6,8H,2-5H2,1H3, (H,16,17) . This indicates that it contains 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 255.7 . It is a solid substance with a melting point of 210 - 212 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Alternative Synthesis Routes : Research on related compounds includes the development of alternative synthetic routes that enhance the yield or purity of similar molecules. For example, Shahinshavali et al. (2021) described a coupling process to achieve a target compound through synthesis that could be relevant for analogous compounds including "1-(6-Chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide" (Shahinshavali et al., 2021).
Crystal and Molecular Structure Analysis : Studies such as Richter et al. (2023) have examined the crystal and molecular structures of related compounds, which can provide insights into the physical and chemical properties essential for designing molecules with desired characteristics (Richter et al., 2023).
Therapeutic Research Applications
Inhibition of Soluble Epoxide Hydrolase : Compounds with structural similarities have been identified as inhibitors of soluble epoxide hydrolase, which is a potential target for developing therapeutic agents for diseases like hypertension and inflammation. Thalji et al. (2013) discovered inhibitors based on the triazine and piperidine scaffold, indicating the potential therapeutic relevance of related structures (Thalji et al., 2013).
Antiproliferative Activities : Parveen et al. (2017) evaluated substituted compounds for cytotoxic activities against human breast cancer cell lines, suggesting that derivatives of the pyrimidine-piperazine scaffold could be promising for anti-cancer research (Parveen et al., 2017).
Enzyme Inhibition for Neuroinflammation
- Imaging Agents for Neuroinflammation : Wang et al. (2018) synthesized a compound as a potential PET imaging agent for identifying the IRAK4 enzyme in neuroinflammation contexts, demonstrating the relevance of piperidine-4-carboxamide derivatives in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-7-14-9(12)6-10(15-7)16-4-2-8(3-5-16)11(13)17/h6,8H,2-5H2,1H3,(H2,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKROFGIXHTCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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